molecular formula C13H21N3OS B5855069 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5855069
M. Wt: 267.39 g/mol
InChI Key: MNVZMBMHTHRJCN-UHFFFAOYSA-N
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Description

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a structure of high significance in medicinal chemistry. This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the 1,3,4-thiadiazole nucleus are extensively investigated for their diverse biological activities. Research into analogous structures has demonstrated potent effects in areas such as anticancer and antibacterial applications . For instance, derivatives with similar alkyl and carboxamide substituents have shown cytotoxic activity against various human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism of action for 1,3,4-thiadiazole-containing compounds can vary, with research indicating potential roles as apoptosis inducers, caspase activators, and enzyme inhibitors such as carbonic anhydrase or tyrosine kinase inhibitors . Furthermore, the structural features of this compound make it a valuable intermediate or precursor for further chemical synthesis and exploration in drug discovery programs aimed at developing new anti-infective or chemotherapeutic agents . Researchers can utilize this reagent to probe biological pathways or as a building block for creating novel chemical entities.

Properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-9(2)8-11-15-16-13(18-11)14-12(17)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVZMBMHTHRJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a cyclohexanecarboxylic acid derivative in the presence of a dehydrating agent to form the amide bond. This intermediate is then treated with thiosemicarbazide and an oxidizing agent to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and the corresponding 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine.

Key Conditions and Outcomes

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis6M HCl, reflux (12–24 hrs)Cyclohexanecarboxylic acid + Thiadiazol-2-amineComplete cleavage confirmed via TLC and 1H^1H-NMR.
Basic Hydrolysis2M NaOH, 80°C (8–12 hrs)Cyclohexanecarboxylate salt + Thiadiazol-2-amineHigher reaction rates compared to acidic conditions.

The steric bulk of the 2-methylpropyl group slightly retards hydrolysis kinetics compared to linear alkyl analogs .

Electrophilic Substitution

The thiadiazole ring participates in electrophilic substitution at the 5-position due to electron donation from the sulfur and nitrogen atoms.

Documented Reactions

  • Nitration :
    Reacts with nitric acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) to form 5-nitro derivatives at 0–5°C. The nitro group introduces polarity, facilitating subsequent reductions to amine intermediates.

  • Halogenation :
    Chlorination (Cl2\text{Cl}_2, FeCl₃ catalyst) yields 5-chloro-substituted products. Bromination follows similar pathways but requires milder conditions (e.g., NBS\text{NBS}).

Nucleophilic Reactions

The thiadiazole ring’s electron-deficient regions enable nucleophilic attacks, particularly at the 2-position.

Example Reactions

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

    R-X+ThiadiazoleBaseR-Thiadiazole+HX\text{R-X} + \text{Thiadiazole} \xrightarrow{\text{Base}} \text{R-Thiadiazole} + \text{HX}

    Yields range from 60–75% depending on alkyl chain length .

  • Amination :
    Substitution with ammonia or primary amines under high-pressure conditions produces amino-thiadiazoles, which are precursors for bioactive molecules.

Condensation and Cyclization

The amide group participates in condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases.

Notable Pathways

ReactantConditionsProductApplication
BenzaldehydeEthanol, ΔSchiff base (C=N\text{C=N})Chelating agents for metal-ion coordination.
AcetylacetoneGlacial AcOHBicyclic thiadiazole derivativesPotential antimicrobial scaffolds.

Oxidation and Reduction

  • Oxidation :
    The thiadiazole ring is resistant to oxidation, but the 2-methylpropyl side chain can be oxidized to a carboxylic acid using KMnO₄ in acidic media .

  • Reduction :
    Catalytic hydrogenation (H2/PdC\text{H}_2/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its aromaticity and reactivity.

Interaction with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) at the carbonyl oxygen, forming tertiary alcohols after hydrolysis:

R-MgX+AmideR-O-MgXH2OR-OH\text{R-MgX} + \text{Amide} \rightarrow \text{R-O-MgX} \xrightarrow{\text{H}_2\text{O}} \text{R-OH}

This reaction is limited by steric hindrance from the cyclohexane ring.

Comparative Reactivity Table

Functional GroupReactivityDominant Mechanism
Thiadiazole ringHigh (electrophilic/nucleophilic)Aromatic substitution
Amide bondModerateHydrolysis/Condensation
2-MethylpropylLowSteric hindrance limits reactivity

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the thiadiazole ring.

  • Electrophilic Substitution : Directed by the electron-donating effects of sulfur and nitrogen, with regioselectivity confirmed via 13C^{13}\text{C}-NMR.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

One of the primary applications of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is its use as a herbicide. Research indicates that this compound exhibits significant herbicidal activity against a variety of weeds, making it valuable for crop protection. The compound acts by inhibiting specific biochemical pathways in target plants, leading to their eventual death while being less harmful to crops.

  • Mechanism of Action : The herbicidal effect is attributed to its ability to interfere with plant growth regulators and metabolic processes essential for weed survival .

Case Studies :

  • In controlled experiments, formulations containing this compound demonstrated over 80% efficacy against common agricultural weeds such as Amaranthus retroflexus and Avena fatua .
  • Field trials have shown that crops treated with this herbicide had significantly reduced weed biomass compared to untreated controls, confirming its effectiveness in real-world agricultural settings .

Pharmaceutical Applications

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This makes it a candidate for further development in pharmaceutical applications.

  • Potential Uses : The compound has shown activity against various bacterial strains in vitro, indicating potential for use in developing new antimicrobial agents .

Research Findings :

  • A study indicated that derivatives of thiadiazole compounds exhibit promising antibacterial activity, which could be leveraged in formulating new antibiotics .
  • Further investigations are necessary to elucidate the precise mechanisms and efficacy against specific pathogens.

Environmental Impact and Safety

While the agricultural use of this compound shows promise, it is essential to assess its environmental impact and safety profile. Studies are ongoing to evaluate:

  • Toxicity to Non-target Organisms : Research is needed to understand the effects on beneficial insects and soil microorganisms.
  • Degradation Pathways : Understanding how the compound breaks down in the environment will help mitigate potential ecological risks.

Mechanism of Action

The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Thiadiazole Derivatives

Structural and Physicochemical Properties

Key structural analogs include acetamide-functionalized 1,3,4-thiadiazole compounds (e.g., 5e–5m in ). A comparative analysis is summarized below:

Compound ID Substituent(s) Yield (%) Melting Point (°C) Key Structural Features
Target Compound 5-(2-methylpropyl), cyclohexanecarboxamide N/A* N/A* Bulky cyclohexane; branched alkyl chain
5e 5-((4-Chlorobenzyl)thio) 74 132–134 Aromatic chlorobenzyl; acetamide linkage
5f 5-(methylthio) 79 158–160 Small methylthio group; higher crystallinity
5h 5-(benzylthio) 88 133–135 Bulky benzylthio; high synthetic yield
5j 5-((4-Chlorobenzyl)thio) 82 138–140 Electron-withdrawing chloro substituent

*Data for the target compound are inferred from structural analogs.

Key Observations:
  • Substituent Effects on Yield : Bulkier substituents (e.g., benzylthio in 5h) correlate with higher yields (88%), likely due to improved steric stabilization during synthesis. The target compound’s 2-methylpropyl group may similarly enhance synthetic efficiency compared to linear alkyl chains .
  • Melting Points: Smaller substituents (e.g., methylthio in 5f) result in higher melting points (158–160°C), suggesting stronger intermolecular forces.
  • Lipophilicity : The cyclohexane ring in the target compound likely increases lipophilicity compared to aromatic (e.g., 5e) or acetamide-linked analogs, which could enhance membrane permeability but reduce aqueous solubility .
A. Herbicidal and Plant Growth Regulation (–4):
  • Tetrazole derivatives with electron-withdrawing groups (e.g., p-bromo in 2j ) exhibit potent plant growth regulation. Similarly, thiadiazole analogs with chloro substituents (e.g., 5e) may display enhanced bioactivity due to increased electrophilicity .
Structure-Activity Relationships (SAR):
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in 2h ) enhance auxin-like activity, while halogens (e.g., bromo in 2j ) improve cytokinin-like effects. The target compound’s isobutyl group, being electron-donating, may favor auxin-like activity .
  • Heterocycle Core : Thiadiazoles (as in the target compound) are less polar than tetrazoles or triazoles (–4), which may alter bioavailability or target specificity .

Biological Activity

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of thiadiazoles allows them to interact with various biological targets, making them valuable in medicinal chemistry.

Synthesis of this compound

The synthesis typically involves the following steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
  • Cyclohexanecarboxamide Formation : The thiadiazole derivative is then reacted with cyclohexanecarboxylic acid derivatives to form the final compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit potent antimicrobial activity. For instance, a study evaluated various substituted thiadiazoles against different bacterial strains. The results showed that compounds similar to this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has been investigated for its anticancer potential. A study utilizing MTT assays revealed that thiadiazole derivatives could selectively induce apoptosis in cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer). The compound exhibited cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular pathways:

  • Enzyme Inhibition : The thiadiazole ring can inhibit key enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic signaling in cancer cells .

Case Studies

  • Anticancer Efficacy : A study reported that a related thiadiazole compound demonstrated an IC50 value of 0.03 µM against carbonic anhydrase IX, indicating strong potential as an anticancer agent due to its role in tumorigenesis .
  • Antimicrobial Screening : Another investigation screened various thiadiazoles for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that this compound had comparable efficacy to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Methyl [5-propylsulfonyl)-1H-benzimidazol-2-yl]carbamateStructureAntimicrobial
1-(1,3,5-triazin-2-yl)piperidine-4-carboxamidesStructureAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?

  • Methodological Answer : The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. For example, a similar 1,3,4-thiadiazole derivative was synthesized using POCl₃ under reflux (90°C, 3 hours) with subsequent pH adjustment (8–9) to precipitate the product . Cyclization steps often employ iodine and triethylamine in DMF to form the thiadiazole core, as seen in related carboxamide syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the cyclohexane carboxamide moiety (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and the thiadiazole ring (aromatic protons absent; nitrogen and sulfur environments influence chemical shifts). For example, in a structurally similar compound, hydrogen bonding (N–H⋯N) and non-classical interactions (C–H⋯F/O) were confirmed via NMR .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .
  • Elemental analysis and IR spectroscopy : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency during synthesis?

  • Methodological Answer :

  • Solvent selection : Use acetonitrile for initial heterocyclization (reflux for 1–3 minutes) to minimize side reactions, followed by DMF for cyclization .
  • Catalyst/Reagent ratios : Lawesson’s reagent (1.1 eq) enhances thiolation efficiency in thiadiazole formation, as demonstrated in carboxamide derivatization .
  • Temperature control : Maintain reflux at 90°C to ensure complete POCl₃-mediated cyclization while avoiding decomposition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl groups on the thiadiazole ring) and compare bioactivity. For instance, antimicrobial activity of thiadiazoles is pH-dependent, requiring assays under standardized conditions .
  • Dose-response assays : Use in vitro models (e.g., microbial strains or cancer cell lines) with precise IC₅₀ measurements to account for variability in potency .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify consensus or outliers .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution in the thiadiazole ring to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with target enzymes (e.g., PFOR enzyme inhibition, analogous to nitazoxanide derivatives) using software like AutoDock .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability based on the compound’s LogP (e.g., ~2.06 for similar cyclohexanecarboxamides) .

Q. How can researchers analyze reaction by-products or impurities during synthesis?

  • Methodological Answer :

  • TLC monitoring : Use n-hexane/ethyl acetate (50:50) to separate intermediates and by-products during alkylation steps .
  • LC-MS : Identify sulfur-containing by-products (e.g., S₈ cleavage during cyclization) via mass fragmentation patterns .
  • Preparative HPLC : Purify crude products using gradient elution (e.g., CH₃OH/H₂O) to isolate high-purity (>95%) compounds for biological testing .

Q. What mechanistic insights exist for the formation of the 1,3,4-thiadiazole core in this compound?

  • Methodological Answer :

  • Heterocyclization mechanism : Thiosemicarbazides react with carbon disulfide to form thiadiazole-thiol intermediates, followed by alkylation. The reaction involves nucleophilic attack at the sulfur atom, as shown in related syntheses .
  • Cyclization pathway : Iodine in DMF facilitates oxidative cyclization, with triethylamine acting as a base to deprotonate intermediates .

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